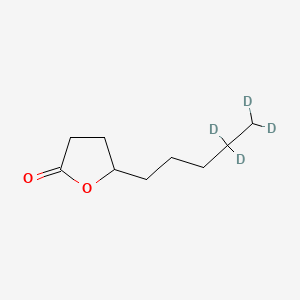

5-Pentyldihydrofuran-2(3H)-one-d4

Description

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

5-(4,4,5,5-tetradeuteriopentyl)oxolan-2-one |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/i1D2,2D2 |

InChI Key |

OALYTRUKMRCXNH-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])CCCC1CCC(=O)O1 |

Canonical SMILES |

CCCCCC1CCC(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Pentyldihydrofuran-2(3H)-one-d4

This document provides a comprehensive technical guide for the synthesis of 5-Pentyldihydrofuran-2(3H)-one-d4, an isotopically labeled form of γ-nonalactone. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who require a stable, deuterated internal standard for quantitative assays. The synthesis detailed herein focuses on the preparation of [2,2,3,3-²H₄]-γ-nonalactone.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of deuterated γ-lactones, providing a basis for expected outcomes.

| Parameter | Value | Reference |

| Overall Yield | 17-27% | [1][2] |

| Deuterium (B1214612) Incorporation | >89% | [1][2] |

| Isotopic Purity | >92% for similar deuterated γ-lactones | [1] |

Experimental Protocol: Synthesis of [2,2,3,3-²H₄]-γ-Nonalactone

This protocol is adapted from established methods for the synthesis of deuterated γ-lactones.[1][2] The primary strategy involves the reduction of a protected hydroxypropiolic acid with deuterium gas, followed by subsequent reaction steps to yield the target molecule.

Materials:

-

Doubly protected hydroxypropiolic acid

-

Deuterium gas (D₂)

-

Palladium on carbon (Pd/C) catalyst

-

Appropriate solvents (e.g., ethyl acetate)

-

Reagents for subsequent cyclization and purification

Procedure:

-

Deuteration of the Alkyne Precursor: A solution of the doubly protected hydroxypropiolic acid in a suitable solvent (e.g., ethyl acetate) is subjected to a deuterium gas atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is stirred under a positive pressure of D₂ until the uptake of deuterium ceases, indicating the complete reduction of the alkyne to the corresponding deuterated alkane.

-

Deprotection and Lactonization: The protecting groups are removed under appropriate conditions to yield the deuterated γ-hydroxy acid. This intermediate is then subjected to acidic conditions to promote intramolecular cyclization (lactonization), forming the this compound ring.

-

Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica (B1680970) gel, to isolate the pure deuterated γ-lactone.

-

Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and determine the extent of deuterium incorporation.

Visualizing the Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. For specific experimental details and safety precautions, it is crucial to consult the primary literature.[1][2]

References

Navigating the Landscape of γ-Nonalactone and its Deuterated Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 5-Pentyldihydrofuran-2(3H)-one, commonly known as γ-nonalactone. While the primary focus of this document is the readily available non-deuterated form (CAS No. 104-61-0), we also address the synthesis and application of its deuterated analogs, which are invaluable tools in modern research, particularly in metabolism and pharmacokinetic studies. A specific CAS number for 5-Pentyldihydrofuran-2(3H)-one-d4 could not be identified at the time of this publication; however, an internal identifier from a commercial supplier has been noted.

γ-Nonalactone is a naturally occurring lactone found in various fruits and fermented products, contributing a characteristic coconut-like aroma.[1][2] Beyond its use in the flavor and fragrance industry, its biological activities and those of related γ-lactones are of growing interest in the field of drug development.[3] This guide consolidates key chemical and physical data, experimental protocols, and relevant biological information to support ongoing and future research endeavors.

Core Data Presentation

Chemical and Physical Properties of γ-Nonalactone

A comprehensive summary of the key chemical and physical properties of γ-nonalactone (CAS No. 104-61-0) is presented in the tables below. This data has been compiled from various reputable sources to provide a solid foundation for experimental design and interpretation.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 104-61-0 | [4][5] |

| Molecular Formula | C₉H₁₆O₂ | [5] |

| Molecular Weight | 156.22 g/mol | [5] |

| Appearance | Colorless to pale straw-yellow liquid | [5] |

| Odor | Coconut-like, fruity | [6][7] |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified | |

| Solubility | Sparingly soluble in water; soluble in non-polar solvents | [8] |

Table 2: Spectroscopic and Chromatographic Data

| Property | Value | Reference |

| ¹H NMR | Key signals at 2857 cm⁻¹ to 2954 cm⁻¹ (C-H), 1774 cm⁻¹ (C=O), 1180 cm⁻¹ (C-O) | [6] |

| Mass Spectrum (m/z) | Not specified | |

| Refractive Index | Not specified |

Table 3: Synonyms and Alternative Names

| Synonym |

| γ-Nonalactone |

| Aldehyde C-18 |

| Coconut aldehyde |

| 4-Hydroxynonanoic acid γ-lactone |

| Nonan-1,4-olide |

| Prunolide |

Experimental Protocols

Synthesis of γ-Nonalactone

A common method for the synthesis of γ-nonalactone involves the reaction of heptanal (B48729) and malonic acid.[6]

Materials:

-

Heptanal

-

Malonic acid

-

Ethyl ether

-

Cold concentrated HCl

-

85% H₂SO₄

-

Sodium bicarbonate

Procedure:

-

Combine heptanal (6.70 mL), malonic acid (5.20 g), and triethylamine (10.0 mL) in a flask and heat.

-

Separate the product using ethyl ether (30 mL) and cold concentrated HCl (8 mL in 25 g of ice).

-

Wash the organic layer with water and dry it.

-

Add 85% H₂SO₄ (10.0 mL) and heat for one hour.

-

Pipette the mixture into a solution of 20 g of sodium bicarbonate in 90 mL of water.

-

Separate the product with ethyl ether, wash with water, and distill to obtain γ-nonalactone.

Synthesis of a Deuterated γ-Nonalactone Analog (²H₂¹³C₂-γ-Nonalactone)

A recent study by Miller et al. (2023) details the synthesis of a novel isotopically labeled standard, ²H₂¹³C₂-γ-nonalactone, for quantification in wine samples.[9] This protocol is highly relevant for researchers needing a stable isotope-labeled internal standard for mass spectrometry-based assays.

Key Steps:

-

Synthesis of ¹³C₂-Ethyl bromoacetate (B1195939): ¹³C₂-bromoacetic acid is esterified in dry ethanol (B145695) with a catalytic amount of sulfuric acid.

-

Wittig Olefination: Heptaldehyde is reacted with the ylide generated from ¹³C₂-ethyl bromoacetate to introduce the ¹³C labels.

-

Deuterogenation: The double bond is reduced using a deuterium (B1214612) source to introduce the ²H labels.

-

Lactonization: The resulting deuterated and ¹³C-labeled ethyl 4-hydroxynonanoate is hydrolyzed and cyclized to form ²H₂¹³C₂-γ-nonalactone.

For the detailed, step-by-step protocol, readers are encouraged to consult the original publication.[9]

Biological Activity and Relevance in Drug Development

While γ-nonalactone is primarily known for its sensory properties, studies on related γ-lactones suggest a range of biological activities that may be of interest to drug development professionals.[3]

-

Neurological Effects: Some γ-lactones have been investigated for their psychopharmacological and neurochemical impacts.[3]

-

Antimicrobial Properties: Lactones can play a role in regulating antibiotic production and differentiation in certain bacterial species.[3]

-

Toxicity Profile: Toxicological studies on γ-nonalactone have been conducted. It is reported to be a mutagen and a severe skin irritant in some assays, while other studies indicate low toxicity upon oral administration in animal models.[10] It is not found to be a skin irritant or sensitizer (B1316253) in humans at typical exposure levels.[10]

Mandatory Visualizations

Logical Workflow for γ-Nonalactone Synthesis

References

- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 2. gamma-Nonalactone | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]

- 4. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]

- 5. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prezi.com [prezi.com]

- 7. Gamma‑Nonalactone (C‑18) – creamy coconut [myskinrecipes.com]

- 8. 5-Pentyl-3H-furan-2-one | C9H14O2 | CID 10725569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gamma-Nonalactone - Hazardous Agents | Haz-Map [haz-map.com]

Spectral Data Analysis of 5-Pentyldihydrofuran-2(3H)-one-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Pentyldihydrofuran-2(3H)-one-d4, a deuterated isotopologue of γ-nonalactone. Due to the limited availability of direct spectral data for the d4-labeled compound, this document presents the detailed spectral analysis of the non-deuterated parent compound, γ-nonalactone (5-Pentyldihydrofuran-2(3H)-one), as a reference. The expected variations in the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data resulting from the deuterium (B1214612) labeling are thoroughly discussed. This guide also includes representative experimental protocols for the synthesis and spectral analysis of deuterated lactones.

Introduction to this compound

This compound is a stable isotope-labeled version of γ-nonalactone, a naturally occurring lactone found in various fruits and fermented products, known for its characteristic coconut and fruity aroma. Deuterated compounds like this are invaluable tools in analytical and metabolic studies. They are frequently used as internal standards in quantitative mass spectrometry assays due to their similar chemical properties to the unlabeled analyte but distinct mass. This allows for accurate quantification by correcting for variations during sample preparation and analysis. Furthermore, deuterium labeling is instrumental in mechanistic studies to trace the metabolic fate of molecules.

Spectral Data Presentation

The following tables summarize the key quantitative NMR and MS data for the non-deuterated 5-Pentyldihydrofuran-2(3H)-one (γ-nonalactone). The expected shifts and changes for the d4-labeled analog are described in the subsequent section.

¹H NMR Spectral Data of γ-Nonalactone

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 | ~4.4 | m | |

| H-3 | ~2.5 | m | |

| H-4 | ~2.3, ~1.8 | m | |

| H-1' | ~1.6 | m | |

| H-2', H-3', H-4' | ~1.3 | m | |

| H-5' | ~0.9 | t |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data of γ-Nonalactone

| Carbon | Chemical Shift (δ) ppm |

| C-2 (C=O) | ~177 |

| C-5 (CH-O) | ~81 |

| C-1' | ~36 |

| C-3 | ~29 |

| C-4' | ~32 |

| C-4 | ~28 |

| C-2' | ~25 |

| C-3' | ~23 |

| C-5' | ~14 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Mass Spectrometry Data of γ-Nonalactone

| m/z | Relative Intensity (%) | Proposed Fragment |

| 156 | < 5 | [M]⁺ |

| 99 | ~10 | [M - C₄H₇O]⁺ |

| 85 | 100 | [C₅H₉O]⁺ |

| 57 | ~20 | [C₄H₉]⁺ |

| 43 | ~30 | [C₃H₇]⁺ |

| 29 | ~25 | [C₂H₅]⁺ |

Note: The fragmentation pattern and relative intensities can be influenced by the ionization method and energy.

Expected Spectral Differences for this compound

The introduction of four deuterium atoms will lead to predictable changes in the NMR and MS spectra. Assuming the deuterium labels are on the C-3 and C-4 positions of the furanone ring:

-

¹H NMR Spectroscopy:

-

The signals corresponding to the protons at the C-3 and C-4 positions (~2.5, ~2.3, and ~1.8 ppm) will be absent or significantly reduced in intensity.

-

The multiplicity of the signal for the H-5 proton (~4.4 ppm) may be simplified due to the absence of coupling with the now-deuterated C-4 positions.

-

-

¹³C NMR Spectroscopy:

-

The signals for the deuterated carbons (C-3 and C-4) will be significantly lower in intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons and longer relaxation times.

-

These carbon signals may appear as multiplets due to the carbon-deuterium (C-D) coupling.

-

-

Mass Spectrometry:

-

The molecular ion peak ([M]⁺) will be observed at m/z 160, which is 4 mass units higher than that of the non-deuterated compound (156).

-

Fragment ions that retain the deuterated portion of the molecule will also show a corresponding mass shift. For example, the base peak at m/z 85, which is proposed to be [C₅H₉O]⁺ and contains the lactone ring, would be expected to shift to m/z 89 for the d4-analog.

-

Experimental Protocols

The following are representative protocols for the synthesis of a deuterated lactone and its subsequent NMR and MS analysis. These are generalized procedures and may require optimization for the specific synthesis of this compound.

Synthesis of a Deuterated γ-Lactone (Representative Protocol)

This protocol describes a general method for the synthesis of a deuterated γ-lactone via the reduction of a suitable precursor followed by lactonization.

Materials:

-

Precursor molecule (e.g., a keto-acid or an unsaturated ester)

-

Deuterium source (e.g., Deuterium gas (D₂), Sodium borodeuteride (NaBD₄))

-

Catalyst (e.g., Palladium on carbon (Pd/C))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol-d4)

-

Acid catalyst for lactonization (e.g., p-Toluenesulfonic acid)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of the Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the precursor molecule and the catalyst (if required). The flask is then flushed with an inert gas (e.g., Argon or Nitrogen).

-

Deuteration: The anhydrous solvent is added, and the mixture is cooled to an appropriate temperature (e.g., 0 °C). The deuterium source is then introduced. For D₂ gas, the reaction is stirred under a D₂ atmosphere. For NaBD₄, it is added portion-wise. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification of the Intermediate: The reaction is quenched (e.g., with water or a mild acid). The product is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude intermediate is purified by column chromatography.

-

Lactonization: The purified deuterated intermediate is dissolved in a suitable solvent (e.g., Toluene), and a catalytic amount of an acid catalyst is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC.

-

Final Purification: Upon completion, the reaction mixture is cooled, washed with a saturated bicarbonate solution and brine, dried, and concentrated. The final deuterated lactone is purified by column chromatography or distillation.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Acetone-d6).

-

Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the spectrometer to the deuterium signal of the solvent to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary compared to the ¹H spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a stock solution of the this compound in a volatile organic solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration suitable for the mass spectrometer (typically in the µg/mL to ng/mL range).

Data Acquisition (GC-MS):

-

Gas Chromatography (GC):

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

-

Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Technical Guide on the Acquisition of 5-Pentyldihydrofuran-2(3H)-one-d4 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the procurement of 5-Pentyldihydrofuran-2(3H)-one-d4 for research and development purposes. Initial investigations reveal a lack of direct commercial suppliers for this deuterated isotopologue. Consequently, this document provides a comprehensive overview of the commercial availability of its non-deuterated analogue, γ-nonalactone (5-Pentyldihydrofuran-2(3H)-one), and presents detailed, established protocols for its synthesis. Furthermore, a proposed synthetic pathway for obtaining the target deuterated compound, this compound, is outlined, offering a practical solution for its acquisition. This guide is intended to serve as a valuable resource for researchers requiring this labeled compound for use as an internal standard in mass spectrometry-based quantitative analyses or in metabolic studies.

Commercial Availability of Non-Deuterated 5-Pentyldihydrofuran-2(3H)-one (γ-Nonalactone)

Table 1: Commercial Suppliers of 5-Pentyldihydrofuran-2(3H)-one (γ-Nonalactone)

| Supplier | Product Name | Purity | Notes |

| Kao Corporation | γ-Nonalactone | High Purity | A primary manufacturer for large-volume purchasers.[1] |

| Givaudan | γ-Nonalactone | High Purity | A major manufacturer, often supplying high-purity grades.[1] |

| Sinofi Ingredients | Gamma-Nonalactone (B146572) | Bulk | A bulk manufacturer and supplier based in China.[1] |

| ODOWELL | Gamma Nonalactone | Not Specified | Manufacturer and supplier in China.[2] |

| Fraterworks | Gamma Nonalactone | Not Specified | Reseller of Ventos product.[10] |

| Consolidated Chemical | Aldehyde C-18 | Not Specified | Distributor offering bulk orders.[11] |

Established Synthesis Protocols for 5-Pentyldihydrofuran-2(3H)-one (γ-Nonalactone)

Several methods for the chemical synthesis of γ-nonalactone have been reported in the literature. These protocols typically involve the formation of a γ-hydroxy carboxylic acid followed by intramolecular cyclization (lactonization). Two common and well-documented methods are presented below.

Synthesis from Heptanal (B48729) and Malonic Acid

This method involves a Knoevenagel condensation of heptanal with malonic acid, followed by reduction and lactonization.

Experimental Protocol:

-

Condensation: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 4.16 g (40 mmol) of malonic acid, 5.6 mL (40 mmol) of heptanal, and 8 mL (60 mmol) of triethylamine.[13]

-

Heat the mixture to 100-110°C for 1 hour.[13]

-

Cool the reaction mixture and transfer it to a separatory funnel. Rinse the flask with diethyl ether and add it to the separatory funnel.

-

Add 40 mL of 4N HCl to the separatory funnel and shake to separate the layers.[13]

-

Isolate the organic layer, wash with a saturated NaCl solution, and dry over anhydrous Na2SO4.[13]

-

Remove the solvent under reduced pressure to yield 3-nonenoic acid.

-

Lactonization: Dissolve the crude 3-nonenoic acid in a suitable solvent such as heptane.

-

Add an acidic catalyst, for instance, a strong acid resin like Amberlyst 15, and heat the mixture to reflux for 1 hour with vigorous stirring.[13]

-

Cool the mixture, decant the supernatant, and wash the resin with diethyl ether.

-

Combine the organic phases and remove the solvent under reduced pressure to obtain crude γ-nonalactone.

-

The crude product can be purified by distillation.

Synthesis from n-Hexanol and Acrylic Acid

This method utilizes a free-radical addition of n-hexanol to acrylic acid, followed by lactonization.

Experimental Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, an addition funnel, and a Dean-Stark trap containing a desiccant like anhydrous sodium sulfate, add a portion of n-hexanol and a catalyst such as zinc bromide.[14][15]

-

Heat the mixture to a reflux temperature of approximately 170-190°C.[15]

-

Addition of Reactants: Prepare a mixture of the remaining n-hexanol, acrylic acid, and a free-radical initiator like di-t-butyl peroxide (DTBP).[14][15]

-

Add this mixture dropwise to the heated reaction flask over several hours.[14][15]

-

Reaction and Workup: After the addition is complete, continue to reflux for an additional 5-15 hours, collecting any water generated in the Dean-Stark trap.[15]

-

After cooling, the reaction mixture can be worked up by washing with a sodium bicarbonate solution and water, followed by extraction with an organic solvent.

-

The organic layer is then dried, and the solvent is removed. The resulting crude product is purified by distillation to yield γ-nonalactone.

Proposed Synthesis of this compound

Given the lack of commercial sources for this compound, a de novo synthesis is necessary. A plausible and efficient approach would be to adapt the established synthesis of γ-nonalactone from heptanal and malonic acid by utilizing a deuterated malonic acid derivative. Specifically, malonic acid-d4 can be used to introduce four deuterium (B1214612) atoms at the C3 and C4 positions of the furanone ring.

Proposed Synthetic Pathway:

The proposed synthesis involves the reaction of heptanal with malonic acid-d4, followed by decarboxylation, reduction, and lactonization. The deuterium atoms on malonic acid-d4 are incorporated into the backbone of the resulting nonenoic acid intermediate, which then cyclizes to form the desired deuterated lactone.

Caption: Proposed synthesis of this compound.

Detailed Proposed Protocol:

-

Knoevenagel Condensation: In a round-bottom flask, combine heptanal and a molar equivalent of malonic acid-d4. Add a catalytic amount of a suitable base, such as piperidine (B6355638) or triethylamine, in a solvent like pyridine (B92270) or toluene. Heat the mixture with a Dean-Stark trap to remove the water formed during the reaction.

-

Decarboxylation and Reduction: The resulting deuterated nonenoic acid can be isolated and then reduced. A selective reduction of the carbon-carbon double bond can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.

-

Lactonization: The saturated deuterated hydroxynonanoic acid is then subjected to acid-catalyzed lactonization. This can be accomplished by heating the compound in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to induce intramolecular cyclization to yield this compound.

-

Purification: The final product can be purified using standard techniques such as distillation or column chromatography to achieve the desired purity for research applications.

This proposed synthetic route provides a clear and feasible strategy for researchers to obtain this compound, enabling its use in various scientific investigations. The starting materials, heptanal and deuterated malonic acid, are commercially available from various chemical suppliers.

References

- 1. Buy Bulk - Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier [sinofoodsupply.com]

- 2. Gamma Nonalactone manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. United-States GAMMA-NONALACTONE | 104-61-0 supplier [chemnet.com]

- 4. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]

- 5. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2(3H)-Furanone, dihydro-5-pentyl- [webbook.nist.gov]

- 7. SID 134972886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2(3H)-Furanone, dihydro-5-pentyl- [webbook.nist.gov]

- 9. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]

- 10. fraterworks.com [fraterworks.com]

- 11. consolidated-chemical.com [consolidated-chemical.com]

- 12. nbinno.com [nbinno.com]

- 13. Sciencemadness Discussion Board - Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. tandfonline.com [tandfonline.com]

- 15. CN102060816A - Synthesis method of gamma-nonalactone - Google Patents [patents.google.com]

An In-depth Technical Guide on the Safety and Handling of 5-Pentyldihydrofuran-2(3H)-one-d4

Chemical and Physical Properties

The primary difference between 5-Pentyldihydrofuran-2(3H)-one and its d4 analogue is the molecular weight, due to the replacement of four hydrogen atoms with deuterium. The physical and chemical properties are expected to be very similar.

| Property | Value (for non-deuterated analogue) | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| Appearance | Colorless to pale straw-yellow liquid | [3] |

| Odor | Coconut-like | [3] |

| Boiling Point | 196 °C at 760 mmHg | [4][5] |

| Flash Point | 106.67 °C (224 °F) | [4][5] |

| Specific Gravity | 0.981 to 0.987 @ 25°C | [4][5] |

| Refractive Index | 1.457 to 1.463 @ 20°C | [4][5] |

| Solubility | Sparingly soluble in water; soluble in alcohol and non-polar solvents.[6] | [4][5][6] |

| Vapor Pressure | 0.007 mmHg @ 25°C (estimated) | [4][5] |

Hazard Identification and GHS Classification

Based on information for related furanone compounds, the following hazards may be associated with 5-Pentyldihydrofuran-2(3H)-one-d4.

| Hazard Class | GHS Classification (for related compounds) | Precautionary Statements |

| Acute Oral Toxicity | Category 4: Harmful if swallowed.[7] | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[7] | P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[7] | P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure | Category 3: May cause respiratory irritation.[7] | P261, P271, P304+P340, P312, P403+P233, P405 |

Note: The GHS classification for 5-Pentyl-3H-furan-2-one indicates that it does not meet GHS hazard criteria based on a number of reports.[6] However, due to the structural similarity to other furanones with known hazards, it is prudent to handle with care.

Experimental Protocols: Generalized Safety Assessment Workflow

In the absence of specific experimental data for this compound, a generalized workflow for assessing the safety of a new chemical entity is presented. This workflow is based on standard toxicological evaluation principles.

Caption: Generalized workflow for chemical safety assessment.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel.

4.1. Personal Protective Equipment (PPE)

A standard chemical handling workflow should always begin with the use of appropriate PPE.

Caption: Standard workflow for handling chemical reagents.

4.2. First Aid Measures

In case of exposure, follow these first aid measures:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]

-

In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[7][8]

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7][8]

-

If swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[8]

4.3. Fire Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazardous combustion products: Carbon monoxide and carbon dioxide.[9]

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[7][9]

4.4. Accidental Release Measures

-

Personal precautions: Wear appropriate personal protective equipment. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

4.5. Stability and Reactivity

-

Reactivity: No data available.

-

Chemical stability: Stable under recommended storage conditions.[9]

-

Possibility of hazardous reactions: No data available.

-

Conditions to avoid: Heat, flames, and sparks.

-

Incompatible materials: Strong oxidizing agents.[9]

-

Hazardous decomposition products: Hazardous decomposition products formed under fire conditions - Carbon oxides.[9]

References

- 1. 2(3H)-Furanone, dihydro-5-pentyl- [webbook.nist.gov]

- 2. 2(3H)-Furanone, dihydro-5-pentyl- [webbook.nist.gov]

- 3. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-pentyl-5H-furan-2-one, 21963-26-8 [thegoodscentscompany.com]

- 5. 5-pentyl-5H-furan-2-one [flavscents.com]

- 6. 5-Pentyl-3H-furan-2-one | C9H14O2 | CID 10725569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.fr [fishersci.fr]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Introduction to γ-Nonalactone and Isotopic Labeling

An in-depth technical guide to the isotopic labeling of γ-nonalactone, a significant aroma compound found in various fruits and fermented products like wine.[1][2] This document is tailored for researchers, scientists, and professionals in drug development, providing detailed methodologies and quantitative data for the synthesis and application of isotopically labeled γ-nonalactone. The primary focus is its use as an internal standard in stable isotope dilution assays (SIDA) for precise quantification in complex matrices.

γ-Nonalactone is a cyclic ester recognized for its characteristic sweet, creamy, and coconut-like aroma.[2] It is a key contributor to the sensory profile of many fruits, such as peaches and apricots, and is also formed during the fermentation process in alcoholic beverages like wine.[2] Accurate quantification of γ-nonalactone is crucial for flavor and aroma research, quality control, and understanding biochemical pathways.

Isotopic labeling is a technique where atoms in a molecule are replaced with their heavier, stable isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C).[3] For γ-nonalactone, this process creates an ideal internal standard for quantitative analysis by mass spectrometry. An isotopically labeled standard, such as ²H₂¹³C₂-γ-nonalactone, is chemically identical to the natural analyte but has a different mass.[2][4] This allows it to be distinguished by a mass spectrometer while behaving identically during sample preparation and analysis, correcting for analyte loss and matrix effects, thus enabling highly accurate and precise quantification through Stable Isotope Dilution Analysis (SIDA).[1][2]

Chemical Synthesis of Isotopically Labeled γ-Nonalactone

A novel isotopologue, ²H₂¹³C₂-γ-nonalactone, has been synthesized for use as an internal standard.[4][5][6] The synthesis strategically introduces two Carbon-13 (¹³C) atoms and two Deuterium (B1214612) (²H) atoms into the molecule.

Synthesis Pathway

The synthesis starts with heptaldehyde and involves two key steps: a Wittig olefination to introduce the ¹³C atoms and a subsequent deuterogenation step to introduce the ²H atoms, followed by lactonization.[1][4]

Caption: Chemical synthesis pathway for ²H₂¹³C₂-γ-nonalactone.

Experimental Protocol: Synthesis of ²H₂¹³C₂-γ-Nonalactone

The following protocol is a representative methodology based on the described synthesis.[1][4][6]

-

Step 1: Wittig Olefination (¹³C₂ Labeling)

-

To a solution of a ¹³C₂-labeled phosphonium (B103445) ylide (e.g., prepared from ethyl bromoacetate-¹³C₂) in an appropriate anhydrous solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate the ylide.

-

Slowly add heptaldehyde to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ¹³C₂-labeled ethyl non-2-enoate by column chromatography.

-

-

Step 2: Deuterogenation (²H₂ Labeling)

-

Dissolve the purified ¹³C₂-labeled ethyl non-2-enoate in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Add a hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Purge the reaction vessel with deuterium gas (²H₂) and maintain a positive pressure (e.g., using a balloon) for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the ²H₂, ¹³C₂-labeled ethyl nonanoate.

-

-

Step 3: Hydrolysis and Lactonization

-

Reflux the deuterated and carbon-labeled ester in an aqueous acidic solution (e.g., 6M HCl) for several hours to hydrolyze the ester to the corresponding 4-hydroxynonanoic acid.

-

Upon heating, the hydroxy acid will spontaneously cyclize to form the γ-lactone.

-

After cooling, extract the final product, ²H₂¹³C₂-γ-nonalactone, with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify by chromatography to yield the final isotopically labeled standard as a colorless oil.[6]

-

Application in Stable Isotope Dilution Analysis (SIDA)

The primary application of isotopically labeled γ-nonalactone is in SIDA coupled with gas chromatography-mass spectrometry (GC-MS) for the quantification of its unlabeled counterpart in complex samples like wine.[1][4]

SIDA-SPE-GC-MS Workflow

The workflow involves spiking a known quantity of the labeled standard into the sample, extracting and concentrating the analytes, and finally analyzing the sample by GC-MS.

Caption: Workflow for γ-nonalactone quantification using SIDA-SPE-GC-MS.

Experimental Protocol: SIDA-SPE-GC-MS Analysis

This protocol outlines the method for quantifying γ-nonalactone in wine.[1][7]

-

Sample Preparation:

-

Measure a precise volume of the wine sample (e.g., 50 mL).

-

Add a known volume and concentration of the ²H₂¹³C₂-γ-nonalactone internal standard solution (e.g., 100 µL of a 10,000 µg/L solution in ethanol).[7]

-

Vortex the sample to ensure homogeneity.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a divinylbenzene (B73037) polymer-based sorbent) with an organic solvent (e.g., methanol) followed by water.

-

Load the spiked wine sample onto the cartridge.

-

Wash the cartridge with water to remove sugars, acids, and other polar interferences.

-

Dry the cartridge by passing air through it for at least 30 minutes.[6]

-

Elute the γ-nonalactone and the labeled standard using a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Concentrate the eluate to a final volume (e.g., 100 µL) under a gentle stream of nitrogen.[6]

-

-

GC-MS Analysis:

-

Inject an aliquot (e.g., 1-2 µL) of the concentrated extract into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to separate γ-nonalactone from other volatile compounds.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect specific ions for both the native γ-nonalactone and the labeled internal standard. Key ions for γ-nonalactone often include m/z 85.[8] The labeled standard will have a corresponding ion at a higher mass (e.g., m/z 89).[7]

-

-

Quantification:

-

Calculate the peak area ratio of the native analyte to the internal standard.

-

Determine the concentration of γ-nonalactone in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.[1][6]

-

Data Presentation: Method Validation and Application

The use of the labeled standard provides a robust and reliable method for quantification.

Table 1: SIDA Method Validation Parameters

| Parameter | Value | Reference |

|---|---|---|

| Calibration Range | 0 - 100 µg/L | [1][4] |

| Linearity (R²) | > 0.99 | [1][4] |

| Reproducibility | 0.72% | [1][4] |

| Repeatability | 0.38% |[1][4] |

Table 2: Example Application - γ-Nonalactone in Wine

| Wine Type | Concentration Range (µg/L) | Reference |

|---|---|---|

| New Zealand Pinot Noir | 8.3 - 22.5 | [1][4] |

| Australian White Wines | up to 59 | [9] |

| Australian Red Wines | up to 39.7 |[9] |

Biosynthetic Pathways and Labeling

Understanding the natural formation of γ-nonalactone can open avenues for biosynthetic labeling studies. In yeast, γ-nonalactone is believed to be formed from fatty acid precursors, primarily linoleic acid.[10] Labeling experiments using deuterated linoleic acid have helped elucidate the biosynthetic routes.[10]

Caption: Proposed biosynthetic pathway of γ-nonalactone from linoleic acid.

This knowledge allows researchers to use labeled precursors in fermentation or cell culture studies to trace metabolic fluxes and understand the mechanisms of flavor and aroma production. For example, feeding a yeast culture with ¹³C-labeled glucose could result in a ¹³C-labeled γ-nonalactone, providing insights into carbon flow through the yeast's metabolic network.[]

References

- 1. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quantification of several 4-alkyl substituted gamma-lactones in Australian wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of γ-Nonalactone in Complex Matrices using 5-Pentyldihydrofuran-2(3H)-one-d4 as an Internal Standard

Introduction

γ-Nonalactone (5-pentyldihydrofuran-2(3H)-one) is a significant flavor and aroma compound found in various foods and beverages, including wine, dairy products, and fruits.[1][2][3][4] It imparts characteristic sweet, coconut-like, and fruity notes.[1][4][5] Accurate quantification of γ-nonalactone is crucial for quality control and product development in the food and fragrance industries. However, its analysis in complex matrices can be challenging due to matrix effects and potential losses during sample preparation.

Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantitative method that overcomes these challenges.[6][7][8][9] SIDA involves the addition of a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard, to the sample at the beginning of the analytical workflow. 5-Pentyldihydrofuran-2(3H)-one-d4, a deuterated analog of γ-nonalactone, is an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[10] This co-elution allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantification.

This application note provides a detailed protocol for the quantification of γ-nonalactone in wine samples using this compound as an internal standard, employing Solid-Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle of the Method

The core of this method is the Stable Isotope Dilution Analysis (SIDA). A known quantity of this compound (the internal standard) is spiked into the sample containing an unknown quantity of native γ-nonalactone (the analyte). The sample is then subjected to a solid-phase extraction (SPE) cleanup procedure. The extract is analyzed by GC-MS/MS, where the analyte and the internal standard are separated chromatographically and detected by mass spectrometry.

Because the deuterated internal standard is chemically identical to the analyte, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard.[10] The concentration of the native γ-nonalactone is determined by comparing the ratio of the mass spectrometric response of the analyte to that of the internal standard against a calibration curve. This ratiometric measurement ensures high accuracy and precision, as it is independent of sample volume and recovery efficiency.[6][7]

References

- 1. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for gamma-nonalactone in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. imreblank.ch [imreblank.ch]

- 7. researchgate.net [researchgate.net]

- 8. Research progress in the synthesis of stable isotopes of food flavour compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

Application Note: Quantitative Analysis of γ-Nonalactone using a Deuterated Internal Standard by GC-MS

Introduction

5-Pentyldihydrofuran-2(3H)-one, commonly known as γ-nonalactone, is a significant aroma compound found in a variety of foods and beverages, including wine, fruits, and dairy products.[1][2] It is characterized by a distinct coconut-like, sweet, and fruity aroma.[1][3][4] Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and research into food chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like γ-nonalactone.[5] To achieve the highest level of accuracy and precision, especially in complex matrices, the Stable Isotope Dilution Assay (SIDA) is the method of choice.[1][6] This method utilizes a stable isotope-labeled version of the analyte, such as 5-Pentyldihydrofuran-2(3H)-one-d4 (γ-nonalactone-d4), as an internal standard (IS). Because the deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable quantification.[6][7]

This application note provides a detailed protocol for the quantification of γ-nonalactone in a wine matrix using γ-nonalactone-d4 as an internal standard, coupled with Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by GC-MS analysis.

Experimental Workflow and Quantification Principle

The overall analytical process follows a streamlined workflow from sample preparation to final data analysis. The core of the quantitative method relies on the principle of isotope dilution, where the ratio of the analyte to a known amount of its labeled internal standard is used to determine the analyte's concentration.

Detailed Experimental Protocol

This protocol is adapted from methodologies for analyzing lactones in wine.[1][8][9]

1. Materials and Reagents

-

Standards: γ-Nonalactone (≥97%), this compound (γ-Nonalactone-d4).

-

Solvents: Ethanol (B145695) (absolute), Dichloromethane (B109758) (DCM, HPLC grade), Methanol (HPLC grade).

-

Water: Type 1 Ultrapure Water.

-

Model Wine Solution: 12% (v/v) ethanol in Type 1 water, with 5 g/L tartaric acid, adjusted to pH 3.2.[9]

-

SPE Cartridges: Polymer-based reversed-phase cartridges (e.g., Bond Elut-ENV, 200 mg).

-

Glassware: Volumetric flasks, pipettes, 1.5 mL GC vials with inserts.

-

Equipment: Vortex mixer, centrifuge, nitrogen evaporator.

2. Preparation of Standard Solutions

-

Stock Solutions (1000 mg/L): Prepare separate stock solutions of γ-nonalactone and γ-nonalactone-d4 in absolute ethanol.

-

Internal Standard Spiking Solution (10 mg/L): Dilute the γ-nonalactone-d4 stock solution in ethanol.

-

Calibration Standards (0 - 100 µg/L): Prepare a series of calibration standards by spiking model wine solution with appropriate volumes of the γ-nonalactone stock solution and a fixed volume of the IS spiking solution.[1][3][4] A typical series might include 0, 5, 10, 25, 50, and 100 µg/L of γ-nonalactone, each containing 10 µg/L of γ-nonalactone-d4.

3. Sample Preparation (Solid-Phase Extraction)

-

Sample Spiking: To a 50 mL wine sample, add a precise volume of the internal standard spiking solution (e.g., 50 µL of 10 mg/L IS solution to achieve a final concentration of 10 µg/L).[9] Vortex to mix.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of model wine solution. Do not allow the cartridge to go dry.

-

Sample Loading: Load the 50 mL spiked wine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 2-3 mL/min).

-

Washing: Wash the cartridge with 10 mL of Type 1 water to remove sugars, acids, and other polar interferences.

-

Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 20-30 minutes.

-

Elution: Elute the trapped analytes with 2 mL of dichloromethane into a clean collection tube.

-

Concentration: Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.

-

Transfer: Transfer the final concentrated extract into a 200 µL glass insert within a 1.5 mL GC vial for analysis.

4. GC-MS Analysis The instrument is set up to monitor specific ions for the analyte and the internal standard for maximum sensitivity and selectivity (Selected Ion Monitoring - SIM mode).

| Table 1: GC-MS Instrument Parameters | |

| Parameter | Setting |

| GC System | Agilent GC-MS System (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[10] |

| Injection | 1 µL, Splitless mode |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Start at 50 °C (hold 1 min), ramp at 8 °C/min to 240 °C, hold for 5 min[11] |

| MS System | Quadrupole Mass Spectrometer |

| Transfer Line | 240 °C[12] |

| Ion Source Temp. | 200 °C[12] |

| Ionization Mode | Electron Impact (EI), 70 eV[12] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Table 2: Selected Ion Monitoring (SIM) Parameters | |||

| Compound | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| γ-Nonalactone (Analyte) | ~15.5 min | 85 [2][13] | 41, 56, 99 |

| γ-Nonalactone-d4 (IS) | ~15.5 min | 89 [4][9] | 43, 60, 103 |

| Note: The quantifier ion for the d4-IS is shifted by +4 amu compared to the analyte, assuming the deuterium (B1214612) labels are retained in the primary fragment. Qualifier ions are monitored to confirm identity. |

Data Analysis and Results

1. Calibration Curve After analyzing the calibration standards, a calibration curve is constructed by plotting the peak area ratio (Area of γ-Nonalactone / Area of γ-Nonalactone-d4) against the concentration ratio (Concentration of γ-Nonalactone / Concentration of γ-Nonalactone-d4). The resulting curve should demonstrate excellent linearity.[1][3][4]

| Table 3: Example Calibration Data | ||

| Analyte Conc. (µg/L) | IS Conc. (µg/L) | Peak Area Ratio (Ax/Ais) |

| 0 | 10 | 0.00 |

| 5 | 10 | 0.48 |

| 10 | 10 | 0.99 |

| 25 | 10 | 2.52 |

| 50 | 10 | 5.05 |

| 100 | 10 | 10.11 |

| Linearity (R²) | > 0.99 [1] | |

| Reproducibility (RSD%) | < 5% [7] |

2. Quantification of Unknown Samples The peak area ratio of the analyte to the internal standard is calculated from the chromatogram of the unknown sample. Using the linear regression equation from the calibration curve (y = mx + b), the concentration of γ-nonalactone in the sample can be determined accurately.

The use of this compound as an internal standard provides a robust, highly accurate, and sensitive method for the quantification of γ-nonalactone by GC-MS. The stable isotope dilution approach effectively mitigates matrix interferences and procedural variability, making it an ideal methodology for complex samples such as wine, fruit juices, and other food products. This protocol offers researchers and quality control professionals a reliable framework for obtaining precise quantitative data essential for product development and safety assessment.

References

- 1. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Screening for gamma-nonalactone in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Experimental design-based isotope-dilution SPME-GC/MS method development for the analysis of smoke flavouring products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]

- 12. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of γ-Nonalactone in Food Matrices using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of γ-nonalactone in various food matrices. γ-Nonalactone is a significant flavor and aroma compound found in many fruits and food products, often imparting a characteristic coconut-like scent.[1] To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, 5-Pentyldihydrofuran-2(3H)-one-d4 (γ-nonalactone-d4). The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in the food and beverage industry and drug development.

Introduction

γ-Nonalactone (also known as 4-hydroxynonanoic acid γ-lactone) is a naturally occurring lactone that contributes to the characteristic aroma of a variety of foods, including peaches, apricots, and coconuts.[1] Its presence and concentration are critical to the flavor profile of these products. Accurate quantification of γ-nonalactone is therefore essential for quality control, product development, and flavor research. While gas chromatography-mass spectrometry (GC-MS) has traditionally been used for its analysis[2][3][4], LC-MS/MS offers high selectivity and sensitivity, often with simpler sample preparation. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variabilities in sample processing and instrument response, leading to highly reliable quantitative results.[5]

Experimental

Materials and Reagents

-

γ-Nonalactone (≥97% purity)

-

This compound (γ-nonalactone-d4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Food matrix samples (e.g., fruit juice, wine, dairy products)

Standard and Sample Preparation

Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of γ-nonalactone in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions:

-

Prepare a series of working standard solutions of γ-nonalactone by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Prepare a working internal standard (IS) solution of this compound at a concentration of 1 µg/mL in methanol.

Sample Preparation (Liquid Samples - e.g., Fruit Juice, Wine):

-

Centrifuge the liquid sample at 5000 rpm for 10 minutes to remove any particulate matter.

-

To 1 mL of the supernatant, add 10 µL of the 1 µg/mL internal standard working solution.

-

Vortex for 30 seconds.

-

Filter the sample through a 0.22 µm syringe filter into an LC autosampler vial.

Sample Preparation (Solid/Semi-Solid Samples - e.g., Fruit Puree, Yogurt):

-

Homogenize 1 g of the sample with 5 mL of methanol.

-

Add 10 µL of the 1 µg/mL internal standard working solution.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | 5500 V |

| Source Temp. | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| γ-Nonalactone | 157.1 | 85.1 (Quantifier) | 15 | 40 |

| 157.1 | 99.1 (Qualifier) | 12 | 40 | |

| γ-Nonalactone-d4 (IS) | 161.1 | 89.1 | 15 | 40 |

Note: The characteristic ion peak for γ-nonalactone is often observed at m/z 85.[2][3]

Results and Discussion

Method Performance

The developed LC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Calibration Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Sample Analysis

The method was applied to determine the concentration of γ-nonalactone in commercially available peach juice and coconut milk.

Table 2: Quantification of γ-Nonalactone in Food Samples

| Sample | γ-Nonalactone Concentration (ng/mL or ng/g) ± SD |

| Peach Juice | 152.4 ± 8.7 |

| Coconut Milk | 875.1 ± 45.2 |

The results demonstrate the suitability of this method for the quantitative analysis of γ-nonalactone in different food matrices. The use of the deuterated internal standard effectively compensated for matrix-induced signal suppression or enhancement, ensuring accurate quantification.

Experimental Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram.

Caption: Experimental workflow for the quantification of γ-nonalactone.

The logical relationship for the Multiple Reaction Monitoring (MRM) is illustrated below.

Caption: MRM transitions for γ-nonalactone and its internal standard.

Conclusion

This application note presents a validated LC-MS/MS method for the determination of γ-nonalactone in food matrices. The method is sensitive, selective, and accurate, making it a valuable tool for quality control and research in the food and beverage industry. The detailed protocol and clear workflow diagrams provide a comprehensive guide for easy implementation in analytical laboratories.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Screening for γ-Nonalactone in the Headspace of Freshly Cooked Non-Scented Rice Using SPME/GC-O and SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for gamma-nonalactone in the headspace of freshly cooked non-scented rice using SPME/GC-O and SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]

Application Note: Quantitative Analysis of δ-Nonalactone in Food Matrices using a Stable Isotope Dilution Assay with 5-Pentyldihydrofuran-2(3H)-one-d4

Abstract

δ-Nonalactone (5-Pentyldihydrofuran-2(3H)-one) is a critical aroma compound found in a variety of foods, including dairy products, fruits, and beverages, imparting characteristic coconut, creamy, and fruity notes. Accurate quantification of this compound is essential for quality control, flavor profile analysis, and product development. The Stable Isotope Dilution Assay (SIDA) is the gold standard for the precise measurement of volatile flavor compounds. This application note provides a detailed protocol for the quantification of δ-nonalactone in food matrices using its deuterated analogue, 5-Pentyldihydrofuran-2(3H)-one-d4, as an internal standard. The methodology covers sample preparation using Solid Phase Extraction (SPE), followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

The perceived flavor of food is a complex interplay of numerous volatile and non-volatile compounds. Among these, lactones play a significant role in the characteristic aroma of many products. δ-Nonalactone is a key flavor component, but its accurate quantification can be challenging due to its volatility and potential matrix interferences. The use of a stable isotope-labeled internal standard, such as this compound (δ-nonalactone-d4), is the most reliable approach for quantification.[1] This internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in extraction efficiency and instrument response.[1][2] This document outlines a robust SIDA method coupled with SPE and GC-MS for the determination of δ-nonalactone in complex food samples.

Biosynthetic Pathway of C9 Lactones

The formation of C9 lactones like nonalactone (B14067577) in biological systems, such as yeasts and plants, often originates from the lipid metabolism of unsaturated fatty acids like linoleic acid. The pathway involves enzymatic oxidation to form hydroxy fatty acids, which are then shortened through β-oxidation. The resulting 4- or 5-hydroxynonanoic acid precursors undergo spontaneous or enzyme-catalyzed intramolecular cyclization to form the stable five- or six-membered lactone rings.

Caption: Biosynthetic pathway of C9 lactones from linoleic acid.

Experimental Protocol

This protocol is adapted from methodologies developed for lactone analysis in wine and dairy products and is suitable for various liquid and semi-solid food matrices.[1][2][3]

Materials and Reagents

-

Standards: δ-Nonalactone (≥98% purity), this compound (δ-nonalactone-d4) internal standard solution (e.g., 100 µg/mL in ethanol).

-

Solvents: Dichloromethane (B109758) (DCM, HPLC grade), Methanol (B129727) (HPLC grade), Hexane (B92381) (HPLC grade), Ethanol (B145695) (absolute), Ultrapure water.

-

Solid Phase Extraction (SPE): 500 mg, 6 mL C18 cartridges.

-

Other: Sodium chloride (NaCl, analytical grade), Anhydrous sodium sulfate (B86663).

Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

Sample Preparation and Extraction Workflow

The following workflow outlines the key steps for extracting lactones from a food matrix using SPE.

Caption: Workflow for Solid Phase Extraction of δ-Nonalactone.

Detailed Steps:

-

Sample Preparation: Homogenize liquid or semi-solid food samples. For solid samples, perform a preliminary liquid extraction. Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of δ-nonalactone-d4 internal standard solution to the sample to achieve a final concentration within the calibration range (e.g., 20 µg/L).

-

Dilution: Dilute the sample with ultrapure water (e.g., to 50 mL) to reduce viscosity and matrix complexity. For high-alcohol samples like wine, dilution also reduces the ethanol content.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Extraction: Load the diluted sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

-

Washing: Wash the cartridge with 10 mL of ultrapure water to remove polar interferences, followed by 5 mL of hexane to remove non-polar lipids.

-

Elution: Elute the lactones from the cartridge with 10 mL of dichloromethane (DCM).

-

Drying and Concentration: Pass the DCM eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.

-

Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min

-

Ramp 1: 5°C/min to 180°C

-

Ramp 2: 20°C/min to 250°C, hold for 5 min

-

-

MS Transfer Line Temp: 250°C

-

Ion Source Temp: 230°C

-

Ionization Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

δ-Nonalactone (Analyte): m/z 99 (quantifier), m/z 85, 71 (qualifiers)

-

δ-Nonalactone-d4 (IS): m/z 103 (quantifier), m/z 89, 75 (qualifiers) - Note: exact m/z values depend on the position of the deuterium (B1214612) labels.

-

Quantitative Data and Method Validation

The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and recovery. The following table summarizes typical performance data adapted from a validated SIDA method for a similar lactone in a wine matrix.[2][3]

| Parameter | Result | Description |

| Linearity Range | 0 - 100 µg/L | The concentration range over which the method is accurate and precise. |

| Correlation Coefficient (R²) | > 0.99 | Indicates a strong linear relationship between concentration and response.[2][3] |

| Limit of Detection (LOD) | ~0.5 µg/L | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~1.5 µg/L | The lowest concentration of analyte that can be accurately quantified. |

| Repeatability (RSDr) | < 5% | Precision of the method under the same operating conditions over a short interval. A value of 0.38% has been reported.[2][3] |

| Reproducibility (RSDR) | < 10% | Precision of the method between different runs. A value of 0.72% has been reported.[2][3] |

| Recovery | 90 - 110% | The efficiency of the extraction process, corrected by the internal standard. |

This data is illustrative and should be determined for each specific food matrix.

Results from Food Matrix Analysis

The validated method can be applied to various food samples. For example, studies on dairy cream have shown that δ-decalactone and δ-dodecalactone are often present in the highest concentrations.[1] Heat treatment, such as pasteurization, can significantly increase lactone concentrations. In one study, the concentration of δ-dodecalactone in pasteurized cream was 2.5-fold higher than in raw cream, and further lab-scale heat treatment increased it by a factor of 19, indicating a high potential of lactone precursors in cream.[1] In fruit wines, δ-nonalactone has been identified as a key aroma contributor.

| Food Matrix Example | δ-Nonalactone Concentration Range (µg/L or µg/kg) | Reference |

| Goji Berry Wine | Present (unquantified) | |

| Hawthorn Wine | Present (unquantified) | |

| Pinot Noir Wine (γ-Nonalactone) | 8.3 - 22.5 µg/L | [3] |

| Dairy Cream | Quantified, but specific δ-nonalactone value not isolated in reference | [1] |

Conclusion

The Stable Isotope Dilution Assay using this compound as an internal standard provides a highly accurate, precise, and robust method for the quantification of δ-nonalactone in complex food matrices. The combination of a deuterated internal standard with an optimized SPE-GC-MS protocol effectively mitigates matrix effects and ensures reliable data for quality control, flavor research, and product development in the food and beverage industry.

References

- 1. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Application Notes and Protocols for the Use of Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative mass spectrometry, particularly in the fields of pharmaceutical development, clinical research, and bioanalysis, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability inherent in the analytical workflow, from sample preparation to instrumental analysis. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard.

This document provides a detailed protocol and application notes for the effective use of deuterated internal standards in mass spectrometry. It is designed to guide researchers, scientists, and drug development professionals in implementing robust and reliable quantitative assays.

Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

The core principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS). A deuterated standard is a synthetic version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H). This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.

By adding a known amount of the deuterated internal standard to the sample at the earliest stage of preparation, it acts as a nearly perfect surrogate for the analyte. Any loss of the analyte during extraction, derivatization, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other quantification strategies, such as external standards or the use of structural analogues as internal standards.

-

Improved Accuracy and Precision: By compensating for variations throughout the analytical process, deuterated standards significantly reduce the coefficient of variation (CV%) and improve the accuracy of the measurement.

-

Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in bioanalysis. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for effective normalization.

-

Correction for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are accounted for, as the internal standard is subject to the same procedural variations as the analyte.

-

Compensation for Instrumental Variability: Fluctuations in injection volume and detector response are corrected for by using the analyte-to-internal standard signal ratio for quantification.

Data Presentation: The Quantitative Impact of Deuterated Internal Standards

The superiority of deuterated internal standards is evident in the improved quality of quantitative data. The following tables summarize the performance of analytical methods with and without the use of deuterated internal standards.

Table 1: Comparison of Precision and Accuracy for the Quantification of an Analyte With and Without a Deuterated Internal Standard

| Quantification Method | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |

| Without Internal Standard (External Standard) | 8.5 - 15.2 | 10.1 - 18.5 | -12.5 to +15.8 |

| With Deuterated Internal Standard | 1.8 - 4.5 | 2.5 - 6.1 | -3.2 to +4.7 |

Table 2: Performance Comparison of a Deuterated Internal Standard vs. a Structural Analogue for the Quantification of an Immunosuppressant Drug

| Internal Standard Type | Linearity (r²) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Structural Analogue | 0.995 | 4.8 - 9.2 | 6.5 - 11.8 | 88.5 - 110.2 |

| Deuterated Internal Standard | >0.999 | 1.5 - 3.8 | 2.1 - 5.5 | 96.5 - 103.8 |

Experimental Protocols

The following sections provide detailed methodologies for the use of deuterated internal standards in a typical LC-MS/MS workflow.

Preparation of Stock and Working Solutions

-

Analyte and Deuterated Internal Standard Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks.

-

Dissolve in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to the final volume.

-

Store at -20°C or below.

-

-

Calibration Standard and Quality Control (QC) Working Solutions:

-

Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels (low, medium, high).

-

-

Internal Standard Working Solution:

-

Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides a consistent and robust mass spectrometry response. This working solution will be added to all samples, calibrators, and quality controls.

-

Sample Preparation

The point of addition of the internal standard is critical. It should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.[1]

-